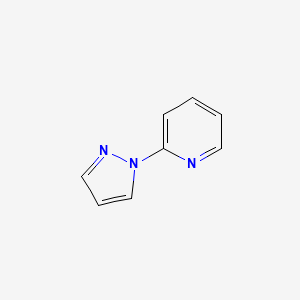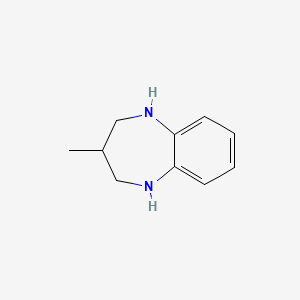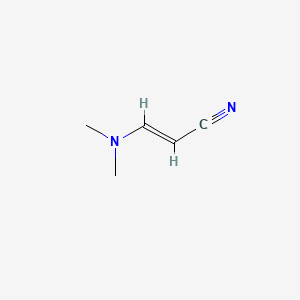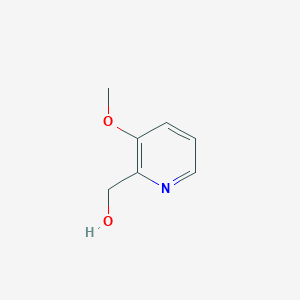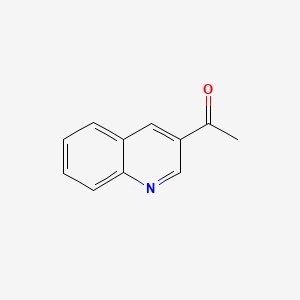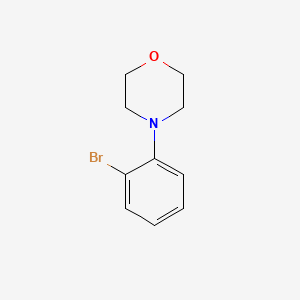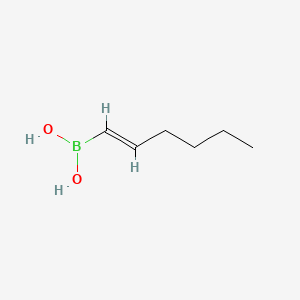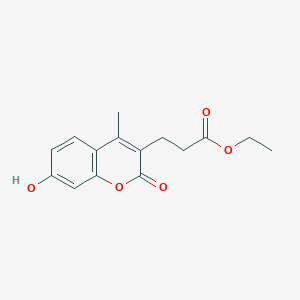
5-Fluoro-3-(2-nitrovinyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(2-nitrovinyl)indole is a product used for proteomics research . Its molecular formula is C10H7FN2O2 and it has a molecular weight of 206.17 .
Synthesis Analysis
The synthesis of 5-Fluoro-3-(2-nitrovinyl)indole and similar compounds has been reported in various studies . For instance, one study reported the synthesis of a small 28-membered library of novel 5-fluorinated indole phytoalexins .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-(2-nitrovinyl)indole consists of a fluorine atom attached to the 5th carbon of the indole ring and a 2-nitrovinyl group attached to the 3rd carbon of the indole ring .Scientific Research Applications
Antiviral Research
Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. Compounds similar to 5-Fluoro-3-(2-nitrovinyl)indole have shown promise in this field, suggesting potential applications in developing antiviral drugs .
Anti-inflammatory Studies
The indole nucleus is known to possess anti-inflammatory properties. Research into 5-Fluoro-3-(2-nitrovinyl)indole could explore its efficacy in reducing inflammation and contributing to the treatment of related diseases .
Anticancer Applications
Indoles are also studied for their anticancer activities. The unique structure of 5-Fluoro-3-(2-nitrovinyl)indole may be valuable in synthesizing new compounds with potential use in cancer therapy .
Anti-HIV Research
The fight against HIV has seen the use of indole derivatives as part of the drug development process. 5-Fluoro-3-(2-nitrovinyl)indole could be a candidate for creating new anti-HIV medications .
Antioxidant Properties
Research into the antioxidant capabilities of indole compounds is ongoing, with the potential for 5-Fluoro-3-(2-nitrovinyl)indole to contribute to this area by scavenging free radicals and protecting cells from oxidative stress .
Antimicrobial Activity
The antimicrobial properties of indoles make them interesting for the development of new antibiotics. 5-Fluoro-3-(2-nitrovinyl)indole could be explored for its effectiveness against various microbial strains .
Antitubercular Potential
Given the biological activity of indoles, there’s a possibility that 5-Fluoro-3-(2-nitrovinyl)indole could be used in the treatment of tuberculosis by inhibiting the bacteria responsible for the disease .
Antidiabetic Research
Indoles have been associated with antidiabetic effects, suggesting that 5-Fluoro-3-(2-nitrovinyl)indole might have applications in managing diabetes through its influence on glucose metabolism or insulin sensitivity .
Future Directions
properties
IUPAC Name |
5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJWSVNMVSDEH-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(2-nitrovinyl)indole | |
CAS RN |
208645-53-8 |
Source


|
| Record name | 208645-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




